CYP3A4 Inhibition Potency: Keto-Itraconazole vs. Itraconazole and Metabolites
Keto-itraconazole demonstrates a distinct inhibitory profile against CYP3A4, being equipotent to the parent drug itraconazole (ITZ) and slightly less potent than hydroxy-itraconazole (OH-ITZ) in vitro. In a human liver microsome assay using midazolam hydroxylation as a probe, the unbound IC50 value for keto-ITZ (7.0 nM) was comparable to ITZ (6.1 nM) and OH-ITZ (4.6 nM). However, its intrinsic clearance (CLint) of 62.5 ml·min⁻¹·nmol CYP3A4⁻¹ is only slightly lower than ITZ (69.3), indicating a significant contribution to the overall inhibition pool [1].
| Evidence Dimension | Unbound IC50 for CYP3A4 Inhibition |
|---|---|
| Target Compound Data | 7.0 nM |
| Comparator Or Baseline | ITZ (6.1 nM), OH-ITZ (4.6 nM), ND-ITZ (0.4 nM) |
| Quantified Difference | Keto-ITZ is 1.15x less potent than ITZ, but 1.5x less potent than OH-ITZ |
| Conditions | In vitro; human liver microsomes; midazolam 1'-hydroxylation probe; substrate concentration < Km |
Why This Matters
This data confirms keto-ITZ must be included in any DDI model for itraconazole, as its inhibitory potency is not negligible.
- [1] Isoherranen, N., Kunze, K. L., Allen, K. E., Nelson, W. L., & Thummel, K. E. (2004). Role of itraconazole metabolites in CYP3A4 inhibition. Drug Metabolism and Disposition, 32(10), 1121-1131. View Source
